3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
Brand Name: Vulcanchem
CAS No.: 36687-04-4
VCID: VC8109684
InChI: InChI=1S/C10H12O2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,11H,6H2,1-2H3
SMILES: CC1(COC2=C1C=C(C=C2)O)C
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL

CAS No.: 36687-04-4

Cat. No.: VC8109684

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL - 36687-04-4

Specification

CAS No. 36687-04-4
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name 3,3-dimethyl-2H-1-benzofuran-5-ol
Standard InChI InChI=1S/C10H12O2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,11H,6H2,1-2H3
Standard InChI Key GCNUJBALSVICIR-UHFFFAOYSA-N
SMILES CC1(COC2=C1C=C(C=C2)O)C
Canonical SMILES CC1(COC2=C1C=C(C=C2)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a dihydrobenzofuran scaffold, where the furan ring is partially saturated at the 2,3-positions. Two methyl groups are attached to the 3-position of the fused ring system, while a hydroxyl group occupies the 5-position. This configuration imparts significant steric and electronic effects, influencing its reactivity and interactions .

The IUPAC name, 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol, reflects its substitution pattern. Key identifiers include the SMILES string Oc1ccc2C(C)(C)COc2c1 and the InChIKey GCNUJBALSVICIR-UHFFFAOYSA-N, which are critical for database searches and computational modeling .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into its structure. For example, the proton NMR spectrum of a related compound, 3-methyl-2,3-dihydro-benzofuran-5-ol, reveals distinct signals:

  • A doublet at 6.6 ppm (J = 2.65 Hz) and 6.62 ppm (J = 8.67 Hz) for aromatic protons.

  • A triplet at 4.64 ppm (J = 8.77 Hz) for the methine proton adjacent to the oxygen atom .
    These spectral features are consistent with the dihydrobenzofuran framework and aid in structural verification.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol typically involves cyclization reactions. A patented method for analogous compounds involves:

  • Quinone Alkylation: Reacting benzoquinone with 4-propenyl-morpholine in toluene under controlled conditions.

  • Hydrogenation: Reducing the intermediate with hydrogen gas (200 psi) at 145°C in the presence of a palladium catalyst .
    This route yields the dihydrobenzofuran core with high regioselectivity.

Derivatives and Functionalization

The compound’s hydroxyl and methyl groups enable further functionalization. For instance:

  • Trifluoropentan-2-ol Derivative: Reacting with 5,5,5-trifluoropentan-2-ol introduces a fluorinated side chain, enhancing lipophilicity (LogP = 3.69) .

  • But-2-en-1-ol Derivative: Conjugation with but-2-en-1-ol via aldol condensation produces a branched analog (C₁₄H₁₈O₂), expanding its utility in polymer chemistry .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Molecular Weight164.2 g/mol
LogP (Partition Coefficient)3.69
Polar Surface Area29 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s moderate LogP suggests balanced hydrophilicity and lipophilicity, ideal for penetration through biological membranes .

Stability and Reactivity

The electron-rich benzofuran ring participates in electrophilic substitution reactions, while the hydroxyl group enables esterification or etherification. Steric hindrance from the methyl groups moderates reactivity at the 3-position, directing substitutions to the 6- or 7-positions .

Applications and Industrial Relevance

Fragrance Industry

Although direct evidence is limited, structurally related benzofuranols, such as 3-methyl-benzofuran-5-ol, exhibit potent olfactory profiles. For example:

CompoundOdor ProfileStrengthComplexity
3-Methyl-benzofuran-5-olLeathery, animalic, earthy, phenolic9/109/10
3,3-Dimethyl DerivativeLikely similar with enhanced stability--

The dimethyl variant’s stability may prolong fragrance longevity in perfumes and fabric care products .

Pharmaceutical Intermediates

Derivatives like 2-(4-morpholinyl)-5-benzofuranol (CAS 1623-76-3) demonstrate the scaffold’s utility in drug discovery. Such compounds are explored for their bioactivity in neurological and metabolic disorders.

Future Directions

  • Odor Profiling: Empirical studies to characterize its fragrance potential.

  • Biological Screening: Testing for antimicrobial or anti-inflammatory activity.

  • Process Optimization: Developing greener synthetic routes using biocatalysts.

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